4-(Methylthio)benzaldehyde CAS number 3446-89-7 properties
4-(Methylthio)benzaldehyde CAS number 3446-89-7 properties
An In-depth Technical Guide to 4-(Methylthio)benzaldehyde (CAS 3446-89-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Methylthio)benzaldehyde, a versatile aromatic aldehyde building block. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, reactivity, and critical applications of this compound, grounding all claims in authoritative data and established scientific protocols.
Introduction and Strategic Importance
4-(Methylthio)benzaldehyde, also known as 4-formylthioanisole, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a benzaldehyde core with a methylthio (-SMe) group positioned para to the formyl (-CHO) moiety. This substitution pattern is crucial to its chemical behavior; the electron-donating nature of the methylthio group influences the reactivity of the aromatic ring and the aldehyde function, making it a distinct and valuable intermediate.[3]
It serves as a key precursor in the synthesis of a wide array of biologically active compounds, including heterocycles like thiazoles and imidazoles, and is pivotal in developing novel therapeutics.[3][4] Notably, it is an intermediate in the synthesis of certain pyrrole derivatives with analgesic and anti-inflammatory properties.[1][4] Its utility also extends to materials science as a precursor for organic ligands and functionalized polymers.[3]
Caption: Molecular structure of 4-(Methylthio)benzaldehyde.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-(Methylthio)benzaldehyde are well-documented, defining its handling, storage, and reaction conditions. It typically presents as a clear yellow to white liquid with a characteristic stench.[4][5]
Physical and Chemical Data Summary
The following table summarizes the key quantitative properties of 4-(Methylthio)benzaldehyde, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 3446-89-7 | [1][2][4] |
| Molecular Formula | C₈H₈OS | [1][2][4] |
| Molecular Weight | 152.21 g/mol | [1][2][4] |
| Appearance | Clear colorless to yellow/green liquid | [1][4] |
| Melting Point | 6 °C | [4] |
| Boiling Point | 86-90 °C at 1 mmHg; 153 °C at 17 mmHg | [4] |
| Density | 1.144 g/mL at 25 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.646 | [4][6] |
| Flash Point | >110 °C (>230 °F) | [4][5][6] |
| Solubility | Not miscible in water. Soluble in Chloroform, Methanol. | [4][6] |
| Storage Temperature | Room temperature, recommended <15°C in a dark place | [4] |
Spectroscopic Profile
The structural identity of 4-(Methylthio)benzaldehyde is unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methyl protons. Aromatic protons typically appear in the 6.5-8.5 ppm region, while the aldehydic proton shows a distinct singlet between 9-10 ppm.[7] The methyl protons of the -SMe group present as a singlet around 2.4 ppm, characteristic of a benzylic-type methyl group adjacent to an aromatic ring.[7][8]
-
¹³C NMR: The carbon NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically around 1700 cm⁻¹.[7][9] The presence of aromatic C-H stretching is observed in the 3100-3000 cm⁻¹ region.[7][9]
-
Mass Spectrometry (MS): Mass spectral data show a molecular ion peak corresponding to its molecular weight (152.21 g/mol ), along with a characteristic fragmentation pattern.[2][10]
Synthesis Methodologies
Several synthetic routes to 4-(Methylthio)benzaldehyde have been reported, varying in starting materials, reagents, and yield. The choice of method often depends on the available precursors, scale, and desired purity.
Formylation of Thioanisole
A common and direct industrial approach involves the formylation of thioanisole. One patented method describes a catalytic process using carbon monoxide.[11]
Caption: General workflow for the synthesis via catalytic formylation.
Other Synthetic Routes
Alternative laboratory-scale preparations include:
-
Oxidation of 4-(Methylthio)benzyl alcohol: This method utilizes an oxidizing agent to convert the primary alcohol to the corresponding aldehyde, often with high yields.[11]
-
Reduction of p-(Methylsulfinyl)benzaldehyde: The sulfoxide can be reduced back to the sulfide, providing another route to the target molecule.[11]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(Methylthio)benzaldehyde is dominated by its aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions.[3][12] The para-methylthio group acts as an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although the aldehyde group is deactivating.
Aldehyde Group Reactions: Schiff Base Formation
A prime example of its utility is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in constructing more complex molecules and ligands.[9]
Caption: Reaction pathway for Schiff base formation.
Protocol: Synthesis of a Schiff Base Derivative
The following protocol is adapted from established literature for the synthesis of Schiff base derivatives from 4-(Methylthio)benzaldehyde.[9]
Objective: To synthesize an N-substituted imine via condensation.
Materials:
-
4-(Methylthio)benzaldehyde (1.0 eq)
-
Substituted primary amine (e.g., aniline derivative) (1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask with magnetic stirrer
-
Condenser
Procedure:
-
Dissolution: Dissolve 4-(Methylthio)benzaldehyde in a minimal amount of methanol in the round-bottom flask.
-
Addition: To the stirring solution, add the primary amine dropwise at room temperature.
-
Reaction: Attach the condenser and reflux the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of an imine proton signal are key indicators in the ¹H NMR spectrum.
Applications in Research and Development
4-(Methylthio)benzaldehyde is a cornerstone building block for creating high-value molecules in pharmaceuticals and materials science.[1][3]
Caption: Applications of 4-(Methylthio)benzaldehyde as a key synthetic intermediate.
-
Pharmaceuticals: It is a documented intermediate for pyrrole derivatives exhibiting anti-inflammatory activity and has been used in the development of selective cyclo-oxygenase-2 (COX-2) inhibitors.[1][13] Its derivatives are explored for a range of bioactivities, including antibacterial and antioxidant properties.[9]
-
Medicinal Chemistry: The methylthio group is a bioisostere for other functional groups and can be used to modulate a drug candidate's metabolic stability and receptor binding affinity.[3]
-
Materials Science: It is used to synthesize sulfur-containing terpyridine ligands for coordination chemistry and functional polymers.[1][4] It has also been studied as a component in electroless plating solutions.[3]
Safety, Handling, and Storage
Proper handling of 4-(Methylthio)benzaldehyde is essential due to its potential hazards.
Hazard Identification and GHS Classification
This chemical is considered hazardous and is associated with the following classifications.[2][5]
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid all personal contact, including inhalation of vapors.[5][15] Wash hands thoroughly after handling.[5][14] The compound has a strong, unpleasant odor (stench).[5][16]
-
PPE: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][14]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[15]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from light.[5][14] It is noted to be air-sensitive and hygroscopic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
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4-(methyl thio) benzaldehyde, 3446-89-7 - The Good Scents Company. [Link]
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4-(Methylthio)benzaldehyde - SAFETY DATA SHEET. [Link]
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Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activity - Growing Science. [Link]
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p-(Methylthio)benzaldehyde - SpectraBase. [Link]
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Benzaldehyde, 4-methyl- - NIST WebBook. [Link]
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4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]
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Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. [Link]
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